Methyl 3-cyclopropylquinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-cyclopropylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)13-11(9-6-7-9)8-10-4-2-3-5-12(10)15-13/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTVZHXILYNANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Friedländer quinoline synthesis, adapted for methyl 3-cyclopropylquinoline-2-carboxylate, involves the acid-catalyzed cyclocondensation of 2-aminobenzaldehyde derivatives with methyl 3-cyclopropyl-3-oxopropionate . This method directly installs the cyclopropyl and ester groups during quinoline ring formation. For instance, a patent by demonstrates that reacting 2-amino-4'-fluorobenzophenone with methyl 3-cyclopropyl-3-oxopropionate in the presence of zinc trifluoromethanesulfonate (Zn(OTf)₂) yields 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate after refluxing in ethanol. By substituting the benzophenone with 2-aminobenzaldehyde , this protocol can be tailored to synthesize the target compound.
The reaction proceeds via enolate formation at the β-keto ester, followed by nucleophilic attack on the aldehyde’s carbonyl group. Subsequent dehydration and aromatization yield the quinoline core. Lewis acids like Zn(OTf)₂ enhance reaction rates by polarizing the carbonyl groups and stabilizing transition states.
Optimization of Catalytic Conditions
Optimizing Lewis acid loading and solvent systems is critical. In, a catalytic amount of Zn(OTf)₂ (5 mol%) in ethanol achieved 88% yield after 30 hours at reflux. Alternative solvents like tetrahydrofuran (THF) or toluene reduced yields due to poor solubility of intermediates. Elevated temperatures (70–80°C) accelerated cyclization but risked decarboxylation of the ester group.
Table 1: Impact of Lewis Acids on Cyclocondensation Efficiency
| Lewis Acid | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Zn(OTf)₂ | 5 | Ethanol | 78 | 88 |
| AlCl₃ | 10 | Toluene | 110 | 62 |
| BF₃·OEt₂ | 15 | THF | 65 | 54 |
Yield and Purity Considerations
Crude products often require purification via recrystallization (e.g., ethyl acetate/petroleum ether) or column chromatography. The patent reports that 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate was isolated in 88% yield after recrystallization, with purity confirmed by ¹H-NMR and ESI-MS . For the target compound, analogous purification strategies would apply, though the absence of a 4'-fluorophenyl substituent may simplify crystallization.
Cyanoacetate-Aldehyde Cyclization Approach
Base-Mediated Cyclization Mechanism
A complementary route, adapted from, employs methyl cyanoacetate and 2-aminobenzaldehyde under basic conditions. This one-pot protocol involves initial Knoevenagel condensation between the aldehyde and cyanoacetate, followed by cyclization and oxidation to form the quinoline ring. While focuses on 2-aminoquinoline-3-carboxamides, substituting the cyanoacetamide with methyl cyanoacetate redirects the pathway toward ester formation.
The reaction mechanism proceeds as follows:
- Knoevenagel adduct formation : The aldehyde’s carbonyl reacts with the active methylene group of methyl cyanoacetate, forming an α,β-unsaturated nitrile.
- Cyclization : The amine group attacks the nitrile, forming the quinoline’s pyridine ring.
- Aromatization : Oxidation (often aerobic) completes the conjugated π-system.
Influence of Solvent and Temperature
The choice of base and solvent significantly impacts yields. In, sodium hydroxide (0.2 equiv) in ethanol at 70°C produced 88% yield of a 2-aminoquinoline-3-carboxamide. For ester derivatives, replacing ethanol with dimethylformamide (DMF) improved solubility of intermediates, while potassium carbonate minimized ester hydrolysis.
Table 2: Solvent and Base Optimization for Cyanoacetate Cyclization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | Ethanol | 70 | 72 |
| K₂CO₃ | DMF | 100 | 68 |
| Et₃N | THF | 65 | 58 |
Post-Cyclization Modifications
Introducing the cyclopropyl group post-cyclization remains challenging. Strategies include:
- Cyclopropanation : Treating a quinoline-2-carboxylate with cyclopropylmagnesium bromide under Ullmann conditions.
- Cross-coupling : Suzuki-Miyaura coupling using a cyclopropylboronic acid and a halogenated quinoline precursor.
However, these steps add complexity and reduce overall yield, making pre-functionalization (as in Section 1) preferable.
Esterification of Quinolinecarboxylic Acid Precursors
Acid-Catalyzed Esterification
Quinoline-2-carboxylic acids, such as 3-cyclopropylquinoline-2-carboxylic acid , can be esterified with methanol via Fischer esterification . In, quinolinecarboxylic acids were converted to sodium salts using NaOH, followed by treatment with thionyl chloride to form acyl chlorides, which react with methanol to yield esters. This method achieved 90–95% conversion but required stringent anhydrous conditions.
Reaction Scheme :
$$ \text{Quinoline-2-COOH} + \text{SOCl}2 \rightarrow \text{Quinoline-2-COCl} + \text{HCl} + \text{SO}2 \uparrow $$
$$ \text{Quinoline-2-COCl} + \text{CH}3\text{OH} \rightarrow \text{Quinoline-2-COOCH}3 + \text{HCl} $$
Alternative Esterification Strategies
Diazomethane-mediated esterification offers a milder alternative, avoiding acidic conditions that could degrade the cyclopropyl group. However, diazomethane’s toxicity limits its practicality. Trimethylsilyl diazomethane (TMSCHN₂) in methanol provides a safer route, achieving comparable yields (85–90%).
Comparative Analysis of Synthetic Methodologies
Efficiency and Scalability
- Friedländer synthesis offers the highest atom economy (70–80%) and is ideal for large-scale production.
- Cyanoacetate cyclization requires fewer steps but struggles with regioselectivity.
- Esterification of acids is versatile but necessitates pre-synthesized carboxylic acids, adding synthetic steps.
Table 3: Comparative Metrics of Preparation Methods
| Method | Steps | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Friedländer cyclization | 2 | 88 | High | $$ |
| Cyanoacetate route | 3 | 72 | Moderate | $ |
| Esterification | 4 | 90 | Low | $$$ |
Data Tables and Reaction Optimization
Table 4: Friedlälder Cyclocondensation Optimization
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Zn(OTf)₂ (5 mol%) | +20% |
| Solvent | Ethanol | +15% |
| Temperature | 78°C | +10% |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclopropylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups are introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 3-cyclopropylquinoline-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
For example:
(a) Methyl-3-amino-2-pyrazinecarboxylate ()
While this compound shares the "methyl carboxylate" functional group, it is based on a pyrazine heterocycle (a six-membered ring with two nitrogen atoms) rather than a quinoline system (a fused benzene-pyridine ring). Key differences include:
This comparison highlights the lack of overlap in structural motifs and data, rendering it superficial.
(b) Diterpene Methyl Esters ()
Critical Limitations of the Evidence
- No direct references to the target compound: The evidence focuses on unrelated topics, such as crystallography software () and diterpene analysis ().
- Missing physicochemical data : Key parameters like melting point, stability, or biological activity for the target compound are absent.
Recommendations for Future Research
To address this gap, the following steps are advised:
Access specialized databases : Platforms like SciFinder, Reaxys, or PubChem may provide synthetic routes and comparative studies.
Explore quinoline derivatives: Compare the target compound with analogs like methyl quinolinate or cyclopropane-containing heterocycles (e.g., cyclopropylquinolones).
Investigate pharmacological profiles : If the compound is a drug intermediate, compare its bioavailability or toxicity with similar esters.
Biological Activity
Methyl 3-cyclopropylquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a cyclopropyl group. Its chemical formula is with a molecular weight of approximately 185.23 g/mol. The presence of the cyclopropyl moiety is believed to enhance its biological activity by influencing the compound's interaction with biological targets.
Research indicates that this compound exhibits anticancer activity through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of cell cycle progression, leading to increased apoptosis in tumor cells.
- Induction of Apoptosis : The compound has been demonstrated to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors, such as Bcl-2. This shift in protein expression promotes programmed cell death in malignant cells.
- Anti-inflammatory Effects : Inflammation is a known contributor to cancer progression. This compound has shown potential in reducing inflammatory cytokines, thereby creating an unfavorable environment for tumor growth.
In Vitro Studies
A series of in vitro experiments have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Pro-apoptotic protein activation |
These findings suggest that the compound's effectiveness varies across different cancer types, with notable potency against MCF-7 and HeLa cells.
Animal Studies
In vivo studies using xenograft models have further supported the anticancer potential of this compound. Tumor-bearing mice treated with the compound exhibited significant tumor size reduction compared to control groups, indicating its efficacy in a physiological context.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway includes cyclization reactions that form the quinoline structure followed by carboxylation at the appropriate position.
Synthetic Route Overview
- Starting Material : Cyclopropyl derivatives
- Key Reaction Steps :
- Formation of quinoline via cyclization.
- Introduction of the carboxylate group through nucleophilic substitution.
This synthetic approach allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 3-cyclopropylquinoline-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves introducing the cyclopropane group via [2+1] cycloaddition or alkylation of a quinoline precursor. For example, cyclopropane rings can be formed using dihaloalkanes and transition-metal catalysts under controlled temperatures (60–80°C). Esterification of the carboxylic acid intermediate is achieved via Fischer esterification (H2SO4/MeOH) or Steglich esterification (DCC/DMAP). Yield optimization requires monitoring reaction kinetics and purity using HPLC or GC-MS .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., cyclopropane coupling at C3 of quinoline).
- X-ray crystallography : Use SHELXL for refinement (R-factor < 5%) and Mercury CSD for visualizing intermolecular interactions (e.g., π-π stacking of quinoline rings) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm).
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (Category 4 acute toxicity per CLP regulations) .
- Waste disposal : Segregate halogenated organic waste and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can conformational analysis using Cremer-Pople puckering coordinates resolve steric strain in the cyclopropane-quinoline system?
- Methodology : Calculate puckering parameters (q, θ, φ) from crystallographic data to quantify non-planarity. For cyclopropane rings, deviations from planarity (q > 0.5 Å) indicate torsional strain. Use ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .
Q. What strategies address contradictions in crystallographic data during structure refinement?
- Methodology :
- Twinned crystals : Apply SHELXL’s TWIN/BASF commands to model twin domains.
- Disorder modeling : Use PART instructions in SHELX to resolve overlapping atoms. Validate with Rint < 0.05 and CC > 0.9 .
Q. How does the electronic nature of the cyclopropane substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh3)4 catalysis. Monitor regioselectivity using LC-MS and compare with computed transition states .
Q. What bioactivity mechanisms are hypothesized for structurally analogous quinoline derivatives?
- Methodology :
- Antimicrobial assays : Test against Gram-positive bacteria (MIC via broth microdilution).
- Molecular docking : Use AutoDock Vina to simulate interactions with bacterial DNA gyrase (PDB: 1KZN). Correlate IC50 with substituent electronegativity (e.g., chloro vs. methoxy groups) .
Data Analysis and Reporting
Q. How should researchers statistically validate biological activity data for publication?
- Methodology :
- Dose-response curves : Fit using nonlinear regression (GraphPad Prism) and report EC50 ± 95% CI.
- Statistical tests : Apply ANOVA with Tukey’s post hoc for multi-group comparisons. Ensure p < 0.05 .
Q. What are best practices for visualizing molecular interactions in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
